

# A-Technical-Guide-to-(S)-Pyrrolidin-3-ylmethanol-hydrochloride

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## Compound of Interest

**Compound Name:** (S)-Pyrrolidin-3-ylmethanol hydrochloride

**Cat. No.:** B578605

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An In-depth Technical Guide for Researchers and Drug Development Professionals

**(S)-Pyrrolidin-3-ylmethanol hydrochloride** is a chiral heterocyclic compound recognized for its utility as a versatile building block in medicinal chemistry and pharmaceutical development. [1][2] Its distinct structural features, including a five-membered pyrrolidine ring with a hydroxymethyl substituent at the C-3 position and a defined (S)-stereochemistry, make it a valuable intermediate for synthesizing complex, biologically active molecules.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery.

## Molecular Structure and Physicochemical Properties

**(S)-Pyrrolidin-3-ylmethanol hydrochloride** is the hydrochloride salt of (S)-Pyrrolidin-3-ylmethanol. The presence of the chiral center at the 3-position is crucial for the stereospecific interactions required in many pharmacological applications.[1] The hydrochloride salt form generally offers improved water solubility and thermal stability compared to its free base counterpart.[1]

Table 1: Physicochemical Properties of **(S)-Pyrrolidin-3-ylmethanol hydrochloride**

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>12</sub> ClNO	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	137.61 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
CAS Number	1316087-88-3	<a href="#">[3]</a> <a href="#">[6]</a>
Appearance	Off-white to pale beige solid	<a href="#">[1]</a>
Melting Point	174-176 °C	<a href="#">[1]</a>
Solubility	Slightly soluble in water; soluble in methanol and DMSO	<a href="#">[1]</a>
Hygroscopicity	Hygroscopic	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	32.26 Å <sup>2</sup>	<a href="#">[3]</a>
LogP	0.01	<a href="#">[3]</a>
Hydrogen Bond Donors	2	<a href="#">[3]</a>
Hydrogen Bond Acceptors	2	<a href="#">[3]</a>
Rotatable Bonds	1	<a href="#">[3]</a>

## Spectroscopic Profile

Spectroscopic methods are essential for the structural confirmation of **(S)-Pyrrolidin-3-ylmethanol hydrochloride**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum typically shows a multiplet for the hydroxymethyl protons in the 3.5-4.0 ppm region, deshielded by the adjacent oxygen atom. The protons of the pyrrolidine ring exhibit characteristic chemical shifts and coupling patterns that verify the heterocyclic structure.[\[1\]](#)
- Infrared (IR) Spectroscopy: IR analysis reveals key functional groups. A broad absorption band between 3200-3600 cm<sup>-1</sup> is indicative of the O-H stretching vibration of the hydroxyl

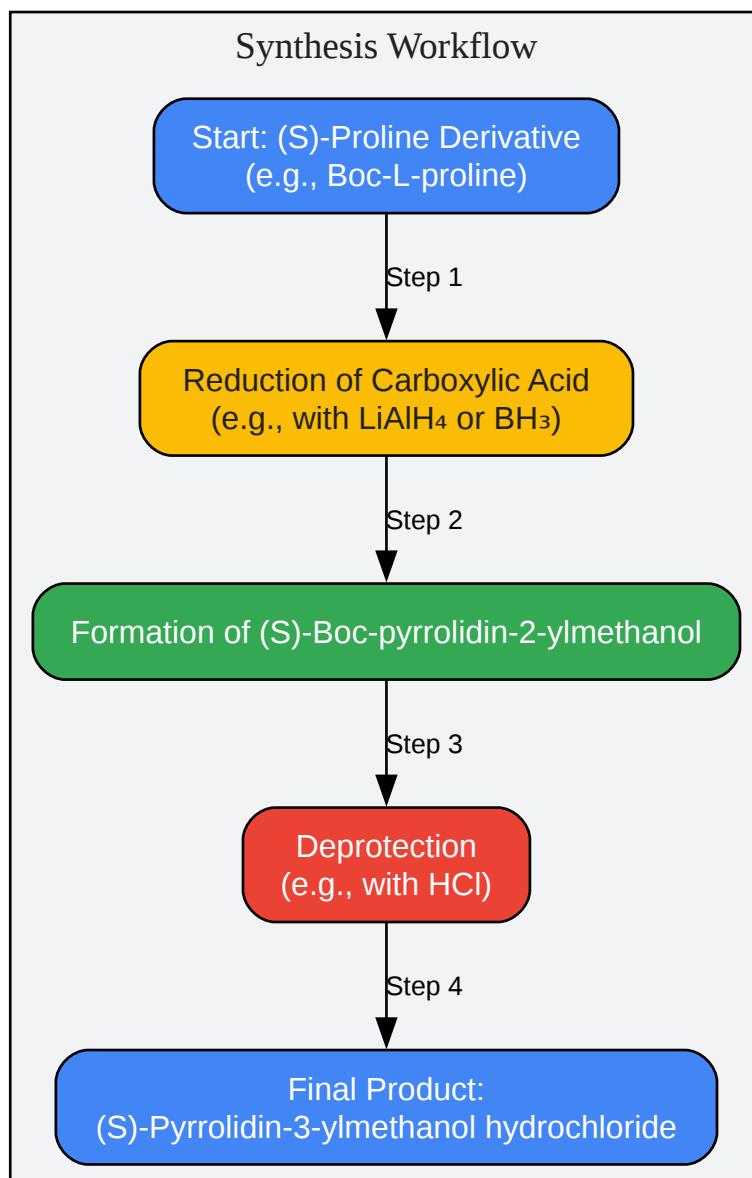
group. N-H stretching vibrations, influenced by the protonation in the hydrochloride salt form, are also characteristic.[1]

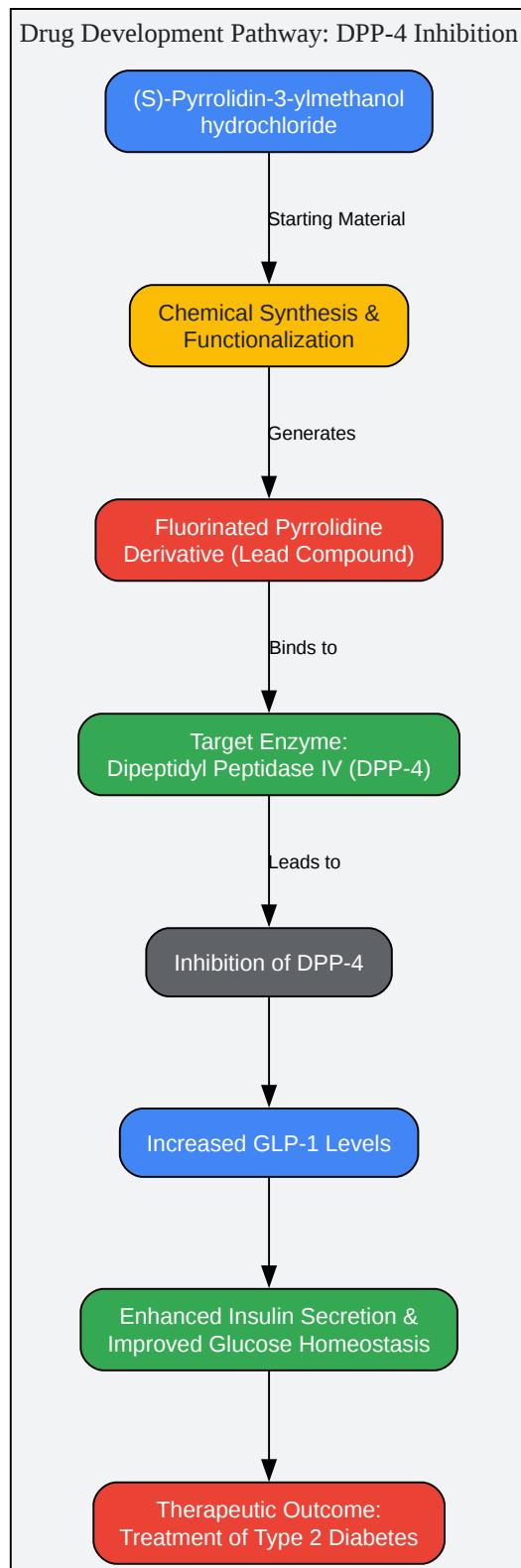
## Synthesis Methodologies

The stereoselective synthesis of (S)-Pyrrolidin-3-ylmethanol is critical for its application in drug development. Several synthetic strategies are employed:

- Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to ensure the correct stereochemistry in the final product.[1] Proline and 4-hydroxyproline are common precursors for the synthesis of various pyrrolidine-containing drugs.[7]
- Asymmetric Synthesis: This method involves the use of chiral catalysts or reagents that preferentially form one enantiomer, leading to a high enantiomeric excess of the desired (S)-isomer.[1]
- From Pyrrolidine: A more general, non-stereospecific route involves the reaction of pyrrolidine with formaldehyde, followed by a reduction step.[1]

A logical workflow for a common synthesis approach starting from a protected proline derivative is outlined below.





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